![molecular formula C21H15N3S2 B14483855 2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) CAS No. 65177-32-4](/img/structure/B14483855.png)
2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) is a complex organic compound that features a pyridine core substituted with methylene bridges connecting to benzothiazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) typically involves the reaction of 2,6-bis(bromomethyl)pyridine with 2-mercaptobenzothiazole. The reaction is carried out in a suitable solvent such as acetonitrile, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridges, where nucleophiles replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) has several applications in scientific research:
作用機序
The mechanism of action of 2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions by facilitating the transfer of electrons or protons. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial or antitumor effects .
類似化合物との比較
Similar Compounds
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzoxazole): Similar structure but with oxygen atoms instead of sulfur.
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzimidazole): Contains nitrogen atoms in place of sulfur.
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole): The title compound itself.
Uniqueness
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) is unique due to the presence of sulfur atoms in the benzothiazole rings, which can impart distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting biological activity .
特性
CAS番号 |
65177-32-4 |
|---|---|
分子式 |
C21H15N3S2 |
分子量 |
373.5 g/mol |
IUPAC名 |
2-[[6-(1,3-benzothiazol-2-ylmethyl)pyridin-2-yl]methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H15N3S2/c1-3-10-18-16(8-1)23-20(25-18)12-14-6-5-7-15(22-14)13-21-24-17-9-2-4-11-19(17)26-21/h1-11H,12-13H2 |
InChIキー |
GZRUYVFZUCSGDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=NC(=CC=C3)CC4=NC5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



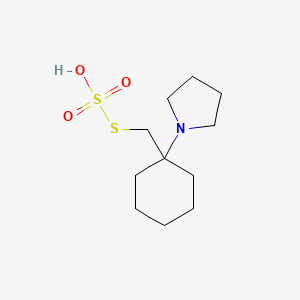

![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)



![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
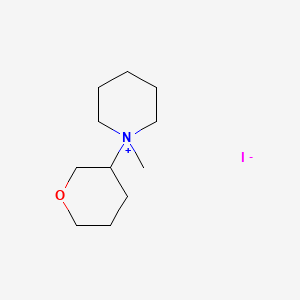
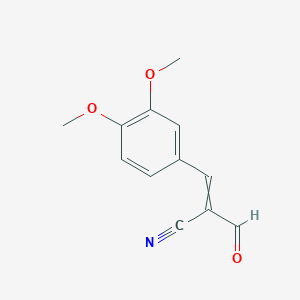
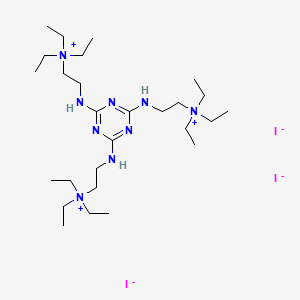
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
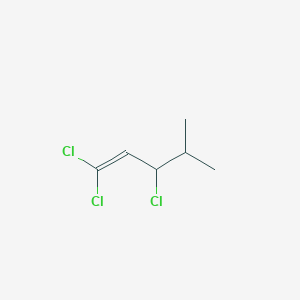
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
